

Euchrestaflavanone A: A Comprehensive Technical Review of Its Bioactivities

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Compound of Interest

Compound Name: *Euchrestaflavanone A*

CAS No.: 80510-05-0

Cat. No.: B3029856

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone A is a prenylated flavanone, a type of flavonoid, that has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on **Euchrestaflavanone A**, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Profile

Euchrestaflavanone A is a natural compound that has been isolated from various plant species, including *Euchresta formosana* and *Lespedeza davidii*. Its chemical structure is characterized by a flavanone backbone with two prenyl groups attached.

Table 1: Chemical Identification of **Euchrestaflavanone A**

Property	Value
IUPAC Name	(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chroman-4-one
Molecular Formula	C ₂₅ H ₂₈ O ₅
Molecular Weight	408.5 g/mol
CAS Number	80510-05-0
PubChem CID	484588

Biological Activities and Quantitative Data

Euchrestaflavanone A has demonstrated significant biological activities, particularly in the areas of anticancer and multidrug resistance inhibition.

Anticancer Activity

Euchrestaflavanone A has shown potent cytotoxic effects against a panel of human cancer cell lines. A key study evaluated its activity and determined the half-maximal inhibitory concentration (IC₅₀) values, which are summarized in the table below.^{[1][2]}

Table 2: Cytotoxic Activity of **Euchrestaflavanone A** against Human Cancer Cell Lines^{[1][2]}

Cell Line	Cancer Type	IC ₅₀ (μM)
HL-60	Leukemia	4.5 - 9.9
A549	Lung Carcinoma	4.5 - 9.9
AZ521	Stomach Cancer	4.5 - 9.9
SK-BR-3	Breast Cancer	4.5 - 9.9

Inhibition of Multidrug Resistance Protein 1 (MRP1)

Euchrestaflavanone A has been identified as a potent inhibitor of the Multidrug Resistance Protein 1 (MRP1), a transporter protein that plays a crucial role in the development of multidrug resistance in cancer cells.[1]

Table 3: MRP1 Inhibitory Activity of **Euchrestaflavanone A**

Assay System	Substrate	IC50 (µM)
Human Erythrocytes	BCPCF	3

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Euchrestaflavanone A** was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

- **Cell Seeding:** Human cancer cell lines (HL-60, A549, AZ521, and SK-BR-3) were seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells were treated with various concentrations of **Euchrestaflavanone A** and incubated for an additional 48 hours.
- **MTT Addition:** After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.

- **IC50 Calculation:** The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

MRP1-like Efflux Activity Assay

The inhibitory effect of **Euchrestaflavanone A** on MRP1-like efflux activity was assessed in human erythrocytes using the fluorescent substrate 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).

Protocol:

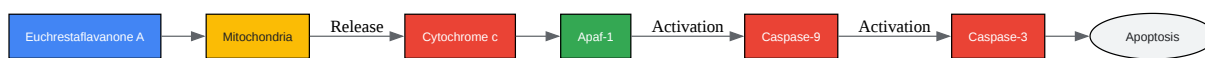
- **Erythrocyte Preparation:** Freshly isolated human erythrocytes were washed three times with a buffer solution.
- **BCECF-AM Loading:** The erythrocytes were incubated with the membrane-permeant precursor BCECF-AM, which is intracellularly converted to the fluorescent MRP1 substrate BCECF.
- **Inhibitor Treatment:** The BCECF-loaded erythrocytes were then incubated with varying concentrations of **Euchrestaflavanone A**.
- **Efflux Measurement:** The efflux of BCECF from the erythrocytes was monitored over time by measuring the decrease in intracellular fluorescence using a flow cytometer.
- **IC50 Calculation:** The IC50 value, representing the concentration of **Euchrestaflavanone A** that causes 50% inhibition of BCECF efflux, was determined.

Signaling Pathways

While the precise signaling pathways modulated by **Euchrestaflavanone A** are still under investigation, its biological activities are likely mediated through pathways commonly affected by flavonoids.

Putative Anticancer Signaling Pathway

Based on the known mechanisms of other flavonoids, **Euchrestaflavanone A** may induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.

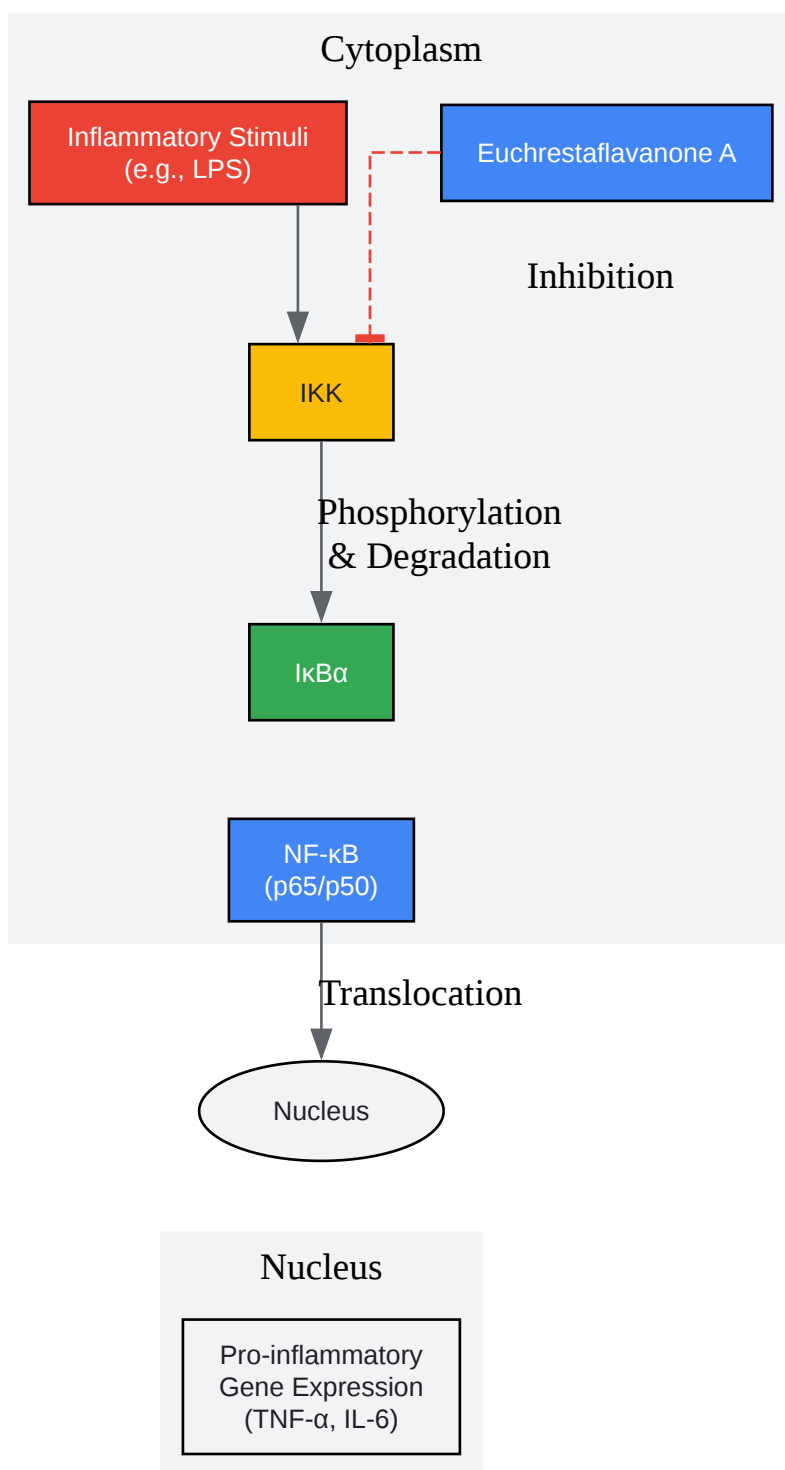


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Caption: Putative intrinsic apoptosis pathway induced by **Euchrestaflavanone A**.

Potential Anti-inflammatory Signaling Pathway

Flavonoids are known to exert anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. It is plausible that **Euchrestaflavanone A** shares this mechanism.

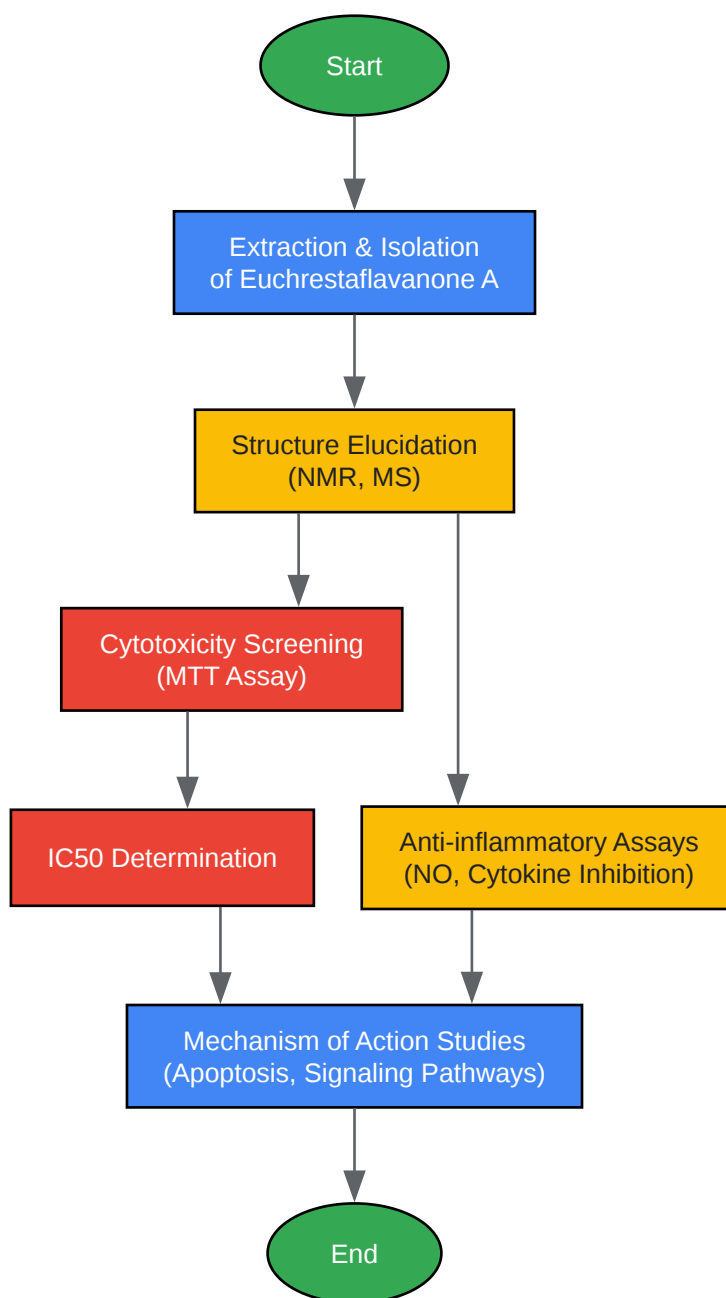


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Caption: Potential inhibition of the NF-κB pathway by **Euchrestaflavanone A**.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the biological activity of a natural product like **Euchrestaflavanone A**.



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Caption: General workflow for natural product bioactivity screening.

Conclusion and Future Directions

Euchrestaflavanone A has demonstrated promising potential as a cytotoxic agent against various cancer cell lines and as an inhibitor of the MRP1 multidrug resistance transporter. The available data, particularly the low micromolar IC₅₀ values, warrant further investigation into its therapeutic potential.

Future research should focus on several key areas:

- **Anti-inflammatory Activity:** A thorough investigation into the anti-inflammatory properties of **Euchrestaflavanone A** is needed, including the determination of IC₅₀ values for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).
- **Mechanism of Action:** Elucidation of the specific signaling pathways modulated by **Euchrestaflavanone A** is crucial. Studies should be conducted to confirm its role in apoptosis induction and to identify the specific molecular targets within the NF- κ B and other relevant pathways.
- **In Vivo Studies:** To validate the in vitro findings, in vivo studies using animal models of cancer and inflammation are essential to assess the efficacy, pharmacokinetics, and safety profile of **Euchrestaflavanone A**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of analogs of **Euchrestaflavanone A** could provide valuable insights into the structural features required for its activity and lead to the development of more potent and selective compounds.

In conclusion, **Euchrestaflavanone A** represents a promising lead compound for the development of novel anticancer and anti-inflammatory agents. Further dedicated research is necessary to fully unlock its therapeutic potential.

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